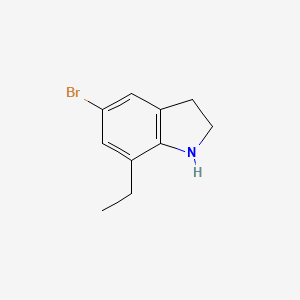

5-bromo-7-ethyl-2,3-dihydro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

5-bromo-7-ethyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H12BrN/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h5-6,12H,2-4H2,1H3 |

InChI Key |

CTIDAYHXGFODRR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC2=C1NCC2)Br |

Origin of Product |

United States |

Synthetic Strategies for 5 Bromo 7 Ethyl 2,3 Dihydro 1h Indole

Direct Synthetic Routes to 2,3-Dihydroindole Systems

The formation of the 2,3-dihydroindole scaffold is a critical first step. Several classical and modern synthetic methods can be adapted for this purpose, starting from appropriately substituted benzene (B151609) derivatives. A potential precursor for 5-bromo-7-ethyl-2,3-dihydro-1H-indole would logically be a 2,4-disubstituted aniline (B41778) derivative.

Reduction of Indoles and Oxindoles

One of the most direct methods for obtaining a 2,3-dihydroindole is through the reduction of the corresponding indole (B1671886) or oxindole (B195798). This approach is particularly useful if the substituted indole is more readily accessible.

The reduction of indoles to indolines often requires specific reducing agents to selectively saturate the C2-C3 double bond of the pyrrole (B145914) ring without affecting the benzene ring. Common reagents for this transformation include:

Boron Hydrides : Reagents like borane-tetrahydrofuran complex (BH3·THF) or sodium borohydride (B1222165) in the presence of an acid (e.g., trifluoroacetic acid) are effective for this reduction. The reaction typically proceeds by protonation of the indole followed by hydride addition. mdpi.comnih.gov

Catalytic Hydrogenation : Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere can also yield dihydroindoles. However, reaction conditions must be carefully controlled to prevent over-reduction of the benzene ring.

Metal-based Reductions : Metals like zinc in acidic media can also be employed for the reduction of the indole nucleus.

For the target molecule, a plausible route would involve the synthesis of 5-bromo-7-ethyl-1H-indole followed by its reduction.

| Precursor | Reducing Agent | Product |

| 5-bromo-7-ethyl-1H-indole | Sodium borohydride / Trifluoroacetic acid | This compound |

| 5-bromo-7-ethyl-1H-indole | Catalytic Hydrogenation (e.g., Pd/C, H2) | This compound |

| 5-bromo-7-ethyl-1,3-dihydro-2H-indol-2-one (Oxindole) | Borane-THF complex | This compound |

Similarly, 5-bromo-7-ethyl-1,3-dihydro-2H-indol-2-one (an oxindole) can be reduced to the target dihydroindole. The reduction of the amide carbonyl and the C=C bond (if present after tautomerization) can often be achieved using powerful reducing agents like borane (B79455) complexes. mdpi.com

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are fundamental in constructing heterocyclic rings. While classic named reactions like the Fischer and Madelung syntheses are primarily for indoles, their principles can be adapted for dihydroindole synthesis or their products can serve as precursors for subsequent reduction.

Fischer Indole Synthesis : This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.orgbyjus.com To synthesize a precursor for the target molecule, one could start with (2-bromo-4-ethylphenyl)hydrazine. The subsequent cyclization and aromatization would yield the indole, which would then require reduction as described in section 2.1.1. The synthesis can often be performed as a one-pot procedure without isolating the intermediate hydrazone. byjus.comrsc.orgnih.gov

Madelung Synthesis : This reaction involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.orgchemicalbook.com While traditionally harsh, modern variations of the Madelung synthesis use milder conditions. chemicalbook.comnih.govacs.org For the target structure, an N-(2-alkylphenyl)amide, such as N-(2-bromo-4-ethylphenyl)acetamide, could theoretically be cyclized, although this would form an indole that needs subsequent reduction. Direct synthesis of a dihydroindole via a Madelung-type approach is less common.

One-Pot Tandem Processes for Dihydroindole Scaffold Construction

Modern organic synthesis emphasizes efficiency through one-pot or tandem reactions that combine multiple steps without isolating intermediates. Such processes have been developed for the construction of dihydroindole systems.

For instance, transition metal-free amination of aryl chlorides can lead to N-substituted 2,3-dihydroindoles. Aliphatic and aromatic amines can react with 2- or 3-chlorostyrene in the presence of a base like potassium tert-butoxide to yield dihydroindoles. acs.org Another approach involves a tandem hydroformylation–Fischer indole synthesis, where an olefin is first converted to an aldehyde, which then reacts in situ with a phenylhydrazine to form the indole nucleus. rsc.orgresearchgate.net This indole product would then be reduced to the dihydroindole.

Methodologies for Regioselective Bromination of Dihydroindole and Indole Scaffolds

The introduction of a bromine atom at a specific position on the aromatic ring is a key step. The timing of this step is crucial; bromination can be performed on the starting aniline, the intermediate indole, or the final dihydroindole. The regioselectivity is governed by the electronic properties of the existing substituents and the directing effects of the heterocyclic ring.

In the case of this compound, the starting material would likely be 3-ethylaniline. The amino group is an ortho-, para-director. To achieve bromination at the position that will become C5 of the dihydroindole, one would brominate para to the amino group.

Direct Electrophilic Bromination Techniques

Electrophilic aromatic substitution is the most common method for brominating aromatic rings.

Molecular Bromine (Br2) : The reaction of an aromatic compound with bromine, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3), is a classic method. jove.comlibretexts.org The catalyst polarizes the Br-Br bond, creating a stronger electrophile. The solvent can also play a significant role in the reaction's outcome.

N-Bromosuccinimide (NBS) : NBS is a milder and more convenient source of electrophilic bromine. It is often used with a proton source or a catalyst in solvents like acetonitrile (B52724). nih.gov For electron-rich substrates like anilines, indoles, or dihydroindoles, NBS can provide good yields and regioselectivity. The regioselectivity of NBS-mediated homodimerization of indoles has been noted to produce 2,3'-linked biindolyl scaffolds under mild conditions. mdpi.com

The directing effects of the substituents on the ring are paramount. In a 3-ethylaniline, the amino group strongly directs para, leading to 4-bromo-3-ethylaniline. Subsequent steps would build the dihydroindole ring. If starting with 7-ethyl-2,3-dihydro-1H-indole, the amino group within the dihydroindole ring is also an activating ortho-, para-director. The C5 position is para to the nitrogen, making it a likely site for electrophilic substitution.

| Substrate | Brominating Agent | Major Product |

| 3-ethylaniline | Br2, Acetic Acid | 4-bromo-3-ethylaniline |

| 7-ethyl-2,3-dihydro-1H-indole | N-Bromosuccinimide (NBS) | This compound |

Electrochemical Bromination Protocols for C-H Bonds

Electrochemical methods offer a green and efficient alternative to traditional chemical reagents. In electrochemical bromination, a bromide salt (like tetrabutylammonium bromide, nBu4NBr) is oxidized at an anode to generate an electrophilic bromine species in situ. acs.orgresearchgate.net

This method avoids the need for hazardous reagents like molecular bromine and strong Lewis acids. The reaction can be highly regioselective, and by controlling the electrochemical parameters, it is possible to achieve mono- or poly-bromination. For electron-rich aromatic compounds, this technique has proven effective. The electrochemical bromination of electron-rich aromatic rings using stoichiometric tetrabutylammonium bromide has been accomplished under mild conditions, offering an environmentally friendly route to C-Br bond formation. researchgate.net This protocol could be applied to 7-ethyl-2,3-dihydro-1H-indole to selectively introduce a bromine atom at the C5 position.

Pre-functionalization and Halogen-Exchange Approaches

The synthesis of halogenated dihydroindoles often relies on the principle of pre-functionalization, where the necessary substituents are incorporated into the starting materials before the cyclization step that forms the dihydroindole ring. This approach provides excellent control over regioselectivity. For instance, in syntheses analogous to the Fischer indole synthesis, a appropriately substituted phenylhydrazine (e.g., one bearing bromine and ethyl groups) can be condensed with a ketone or aldehyde to construct the indole framework, which is then reduced to the dihydroindole. rsc.org

Alternatively, a common strategy involves the direct halogenation of a pre-formed dihydroindole or indole ring. Electrophilic bromination of an indole or dihydroindole intermediate that already contains the 7-ethyl substituent is a viable pathway. Reagents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent can be used. The electronic properties of the dihydroindole ring typically direct bromination to the 5-position.

Halogen-exchange reactions, while less common for direct synthesis, are a key tool in functional group interconversion. The Finkelstein reaction, for example, allows for the conversion of alkyl sulfonates or other halides to iodides, which can be more reactive in subsequent coupling reactions. vanderbilt.eduorganic-chemistry.org In the context of aryl halides, while direct exchange of one halogen for another (e.g., chloro to bromo) is challenging, transformations often proceed via organometallic intermediates. For example, a 5-iodo or 5-chloro-7-ethyl-dihydroindole could potentially be converted to the 5-bromo derivative, although direct bromination is generally more straightforward.

| Strategy | Description | Example Reagents |

| Pre-functionalization | Building the dihydroindole ring from precursors that already contain the bromo and ethyl groups. | 4-bromo-2-ethylaniline derivatives in cyclization reactions. |

| Direct Bromination | Introducing the bromine atom onto a pre-formed 7-ethyl-dihydroindole core. | N-Bromosuccinimide (NBS), Bromine (Br₂) |

| Halogen Exchange | Converting another halogen at the 5-position to bromine, often via an organometallic intermediate. | Not typically a direct exchange; may involve lithiation followed by quenching with a bromine source. |

Introduction of Ethyl Substituents in Dihydroindole Synthesis

The ethyl group at the C7 position can be introduced at various stages of the synthesis, either through alkylation of the nitrogen or by forming a new carbon-carbon bond on the aromatic portion of the molecule.

Alkylation reactions are a fundamental method for introducing alkyl groups onto the indole or dihydroindole nucleus. N-alkylation, the substitution at the nitrogen atom, is particularly common. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base (e.g., potassium hydroxide, sodium hydride) to form a nucleophilic anion, which then reacts with an alkyl halide like iodoethane or ethyl bromide. nih.gov This strategy is effective for producing N-ethyl indoles. iajps.com

For instance, the synthesis of (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole has been reported, demonstrating the feasibility of N-alkylation on a bromo-indole core. iajps.com While this example is for an indole, the same principle applies to the dihydroindole (indoline) nitrogen.

Table of N-Alkylation Conditions for Indole Derivatives

| Substrate | Alkylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | Ethyl halide | K₂CO₃ / 1,4-dioxan | (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | Not specified | iajps.com |

| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH / acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | nih.gov |

Introducing an ethyl group onto the carbon framework of the dihydroindole ring requires carbon-carbon bond formation. Modern synthetic methods, including C-H activation and cross-coupling reactions, are powerful tools for this purpose.

C-H Activation: This strategy involves the direct functionalization of a carbon-hydrogen bond, avoiding the need for pre-functionalized starting materials. taylorandfrancis.com Transition-metal catalysts (e.g., palladium, rhodium, iridium) can selectively activate a C-H bond, typically guided by a directing group on the molecule, allowing for the introduction of a new substituent. acs.orgnih.gov For the synthesis of a 7-ethyl derivative, a directing group at the N1 position could be employed to facilitate C-H activation specifically at the C7 position, followed by coupling with an ethyl source. acs.org This approach offers high atom economy and can shorten synthetic routes.

Cross-Coupling Methodologies: If a dihydroindole core with a leaving group (e.g., a triflate or halide like iodine or bromine) at the C7 position is available, a variety of cross-coupling reactions can be used to introduce the ethyl group.

Suzuki Coupling: Reaction of a 7-halo-dihydroindole with ethylboronic acid or its esters in the presence of a palladium catalyst.

Stille Coupling: Reaction with an ethyl-tin reagent (e.g., ethyltributylstannane) catalyzed by palladium.

Negishi Coupling: Coupling with an ethyl-zinc reagent, also palladium-catalyzed.

These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. researchgate.net

Convergent and Divergent Synthetic Approaches to Functionalized Dihydroindoles

A convergent or stepwise approach involves the assembly of the target molecule from smaller, simpler fragments that are individually prepared. chemrxiv.orgnih.gov This method is often used to build complex structures efficiently. For this compound, a plausible stepwise synthesis could involve:

Synthesis of a 2,4-disubstituted aniline precursor, such as 4-bromo-2-ethylaniline.

Reaction of this aniline with a suitable two-carbon synthon (e.g., an α-halo ketone followed by reduction and cyclization) to form the five-membered ring of the dihydroindole.

The Fischer indole synthesis, followed by reduction of the indole double bond, is a classic example of a stepwise assembly that can be adapted for this purpose, starting from a 4-bromo-2-ethylphenylhydrazine. rsc.orgnih.gov

A divergent approach starts with a common intermediate—the dihydroindole core—which is then modified in various ways to produce a library of related compounds. researchgate.netnih.gov This strategy relies heavily on functional group interconversions (FGI), which are reactions that transform one functional group into another without altering the carbon skeleton. ub.edusolubilityofthings.com

Starting with a readily available substituted dihydroindole, FGI can be used to install the desired bromo and ethyl groups.

Introduction of Bromine: A 7-ethyl-2,3-dihydro-1H-indole could be subjected to electrophilic bromination to install the bromine at the C5 position.

Formation of the Ethyl Group: A 5-bromo-7-acetyl-dihydroindole could be synthesized, and the acetyl group subsequently reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction. Similarly, a 7-vinyl group could be introduced via a cross-coupling reaction and then hydrogenated to an ethyl group.

Examples of Relevant Functional Group Interconversions

| Starting Group | Target Group | Reagents/Reaction Type |

|---|---|---|

| -H (at C5) | -Br | Electrophilic Bromination (e.g., NBS) |

| -COCH₃ (acetyl) | -CH₂CH₃ (ethyl) | Wolff-Kishner Reduction (H₂NNH₂, KOH) |

| -CHO (aldehyde) | -CH₂CH₃ (ethyl) | Wittig reaction followed by hydrogenation |

This FGI-based strategy provides flexibility and allows for the late-stage diversification of molecular structures. researchgate.net

Green Chemistry Considerations in Dihydroindole Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, these principles can be applied to various aspects of the synthetic strategy.

Catalyst Development for Sustainable Synthesis (e.g., copper-catalyzed methods)

The development of efficient and sustainable catalysts is a cornerstone of green chemistry. For the synthesis of dihydroindoles, transition-metal-catalyzed intramolecular cyclization of N-alkenylanilines is a common strategy. While palladium catalysts have been traditionally used, there is a growing interest in more abundant and less toxic metals like copper.

Copper-catalyzed methods offer a promising green alternative. These reactions often proceed under milder conditions and can exhibit high selectivity. For the synthesis of a 5-bromo-7-ethyl-substituted dihydroindole, a potential precursor would be an appropriately substituted N-alkenylaniline. The intramolecular cyclization could be facilitated by a copper catalyst, potentially following a mechanism that involves the formation of a copper-alkene complex, followed by nucleophilic attack of the aniline nitrogen.

Research on copper-catalyzed C-N bond formation has shown that various copper(I) and copper(II) salts can be effective. The choice of ligand is also crucial in tuning the catalyst's activity and selectivity. While a specific copper-catalyzed synthesis for this compound is not extensively documented, data from analogous systems can provide valuable insights.

Table 1: Comparison of Catalytic Systems for Dihydroindole Synthesis (Analogous Systems)

| Catalyst System | Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuI / L-proline | N-(2-bromophenyl)allylamine | DMSO | 110 | 85 | Analogous System cetjournal.it |

| Cu(OAc)₂ | 2-alkenylaniline | DMF | 100 | 78 | Analogous System cetjournal.it |

| Pd(OAc)₂ / P(o-tol)₃ | N-(2-bromo-4-ethylphenyl)allylamine | Toluene (B28343) | 120 | 92 | Analogous System researchgate.net |

Solvent Selection and Reaction Condition Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, ionic liquids, or bio-derived solvents. For the synthesis of dihydroindoles, the solvent must be capable of dissolving the reactants and catalyst, and be stable under the reaction conditions.

The optimization of reaction conditions, such as temperature, pressure, and reaction time, is also essential for a sustainable process. Lowering the reaction temperature can significantly reduce energy consumption. Microwave-assisted synthesis, for example, can often accelerate reaction rates at lower bulk temperatures.

When considering the synthesis of this compound, a solvent screen would be a necessary step in developing a green protocol. Solvents would be evaluated based on their performance in the reaction (yield, selectivity) and their environmental, health, and safety (EHS) profile.

Table 2: Influence of Solvent on a Model Dihydroindole Synthesis

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Green Chemistry Classification |

|---|---|---|---|---|

| Toluene | 2.38 | 111 | 85 | Problematic |

| Dioxane | 2.21 | 101 | 82 | Highly Hazardous |

| Acetonitrile | 37.5 | 82 | 75 | Usable |

| Ethanol | 24.5 | 78 | 68 | Recommended |

Data is representative of a model reaction and would need to be determined experimentally for the specific synthesis of this compound.

Process Intensification Techniques (e.g., continuous flow reactors for scale-up)

Process intensification refers to the development of smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, utilizing microreactors or packed-bed reactors, is a key technology in process intensification. researchgate.net Flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. garph.co.uk

The synthesis of indole derivatives has been successfully demonstrated in continuous flow systems. whiterose.ac.uknih.gov For the production of this compound, a continuous flow process could be designed where the N-alkenylaniline precursor and the catalyst solution are continuously pumped through a heated reactor coil. The product stream would then be collected, and the product isolated. This approach allows for easier scalability by simply running the reactor for a longer duration.

The use of solid-supported catalysts in a packed-bed flow reactor can further enhance the sustainability of the process by simplifying catalyst separation and enabling catalyst recycling.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Model Indole Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 12 hours | 15 minutes |

| Temperature | 120 °C | 150 °C (in-line heating) |

| Yield | 88% | 95% |

| Throughput | 1 g / 12 h | 10 g / h |

This data is illustrative and based on general findings for indole synthesis in flow reactors. researchgate.netwhiterose.ac.uknih.gov

Chemical Reactivity and Derivatization of 5 Bromo 7 Ethyl 2,3 Dihydro 1h Indole

Transformations Involving the Bromine Substituent

The bromine atom at the 5-position of the dihydroindole ring is the primary site for derivatization. Its reactivity is characteristic of an aryl bromide, making it amenable to a host of well-established synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group.

The 2,3-dihydro-1H-indole ring is inherently electron-rich, and the ethyl group at the 7-position further contributes to this electron density. Consequently, the 5-bromo-7-ethyl-2,3-dihydro-1H-indole substrate is not activated towards traditional SNAr reactions. Direct displacement of the bromide by common nucleophiles under standard SNAr conditions is generally not a feasible pathway. Achieving such a transformation would likely require harsh reaction conditions or the use of highly specialized, potent nucleophilic systems, and is not a commonly reported method for the functionalization of this or similar bromoindole scaffolds.

Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of aryl halides, including this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide. It is one of the most versatile methods for forming carbon-carbon bonds. The 5-bromo position of the dihydroindole scaffold readily participates in this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Microwave irradiation can significantly shorten reaction times. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles This table presents generalized conditions based on reactions with similar 5-bromoindole (B119039) substrates.

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (Microwave) | Good to Excellent | rsc.org |

| (Hetero)aryl boronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good | harvard.edu |

| Phenylboronic acid | Pd Nanoparticles | K₃PO₄ | Dioxane/H₂O | 37-60 | Good | wikipedia.orglibretexts.org |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. This method is highly effective for the alkynylation of the 5-position of the bromo-dihydroindole core, providing a direct route to 5-alkynyl-substituted indolines. These products can serve as versatile intermediates for further transformations. While aryl iodides are more reactive, aryl bromides are also suitable substrates, often requiring slightly elevated temperatures to achieve good conversion. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Bromoindoles This table presents generalized conditions based on reactions with similar 5-bromoindole substrates.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) (Et₃N) | THF or DMF | 70 | wikipedia.org |

| Terminal Alkynes | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene (B28343) | 100 (Microwave) | chemrxiv.org |

Beyond the Suzuki and Sonogashira reactions, several other palladium-catalyzed cross-coupling methods can be effectively applied to this compound.

Stille Coupling: This reaction pairs the aryl bromide with an organostannane reagent (R-SnR'₃). The Stille reaction is known for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org The general transformation involves the palladium-catalyzed coupling of the 5-bromo-dihydroindole with an organotin compound to form a new C-C bond at the 5-position.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. wikipedia.orgorganic-chemistry.org Organozinc compounds are generally more reactive than their organoboron or organotin counterparts, often allowing for reactions to proceed under milder conditions. organic-chemistry.org This method can be used to introduce alkyl, aryl, or vinyl groups at the C5-position.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base and a specialized phosphine ligand. This methodology is directly applicable to this compound for the synthesis of 5-amino-substituted dihydroindoles, which are valuable precursors for pharmaceuticals and materials. rsc.orgacs.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromoindole This table presents generalized conditions based on reactions with the 5-bromoindole core.

| Amine Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ / tBu-XPhos | K₂CO₃ | Dioxane/H₂O | 65 | 85% | rsc.org |

| Morpholine | Pd(OAc)₂ / BINAP | LiHMDS | Toluene | 100 | Good | acs.org |

| Aniline Derivatives | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | 110 (Microwave) | Good to Excellent | beilstein-journals.org |

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent. Treating this compound with a strong organometallic base, such as an alkyllithium or Grignard reagent, can replace the bromine atom with a metal (typically lithium or magnesium). This process inverts the polarity at the C5-carbon, transforming it from an electrophilic site into a potent nucleophilic one.

This newly formed organometallic intermediate is highly reactive and can be trapped with a wide range of electrophiles (e.g., carbon dioxide, aldehydes, ketones, esters) to install a variety of functional groups at the 5-position. A protocol using a combination of isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi) has been shown to be effective for bromoindoles, allowing the reaction to proceed under practical, non-cryogenic conditions (e.g., 0 °C).

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

Reactions of the Ethyl Group

The ethyl substituent on the aromatic ring, while generally considered less reactive than other functional groups, can undergo specific transformations to introduce further complexity into the molecule.

The ethyl group of this compound can be oxidized under controlled conditions to afford various functional groups. Analogous to other ethyl-substituted aromatic compounds, the benzylic position is the most susceptible to oxidation.

Mild oxidation, for instance using N-bromosuccinimide (NBS) with a radical initiator, could potentially lead to the formation of a benzylic bromide, 5-bromo-7-(1-bromoethyl)-2,3-dihydro-1H-indole. More vigorous oxidation, employing reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely result in the conversion of the ethyl group to a carboxylic acid, yielding 5-bromo-2,3-dihydro-1H-indole-7-carboxylic acid. It is crucial to select the appropriate oxidant and reaction conditions to avoid over-oxidation or degradation of the dihydroindole ring system.

Table 1: Potential Oxidation Products of the Ethyl Group

| Starting Material | Oxidizing Agent | Potential Product |

|---|---|---|

| This compound | N-Bromosuccinimide (NBS), AIBN | 5-bromo-7-(1-bromoethyl)-2,3-dihydro-1H-indole |

| This compound | Potassium Permanganate (KMnO₄) | 5-bromo-2,3-dihydro-1H-indole-7-carboxylic acid |

| This compound | Chromium Trioxide (CrO₃) | 1-(5-bromo-2,3-dihydro-1H-indol-7-yl)ethan-1-one |

Beyond oxidation, the ethyl group can be functionalized to extend the carbon chain or introduce new reactive handles. One potential route involves the aforementioned benzylic bromination, followed by nucleophilic substitution reactions. The resulting benzylic bromide can react with a variety of nucleophiles, such as cyanides, azides, or alkoxides, to introduce diverse functionalities.

Another approach could involve metal-catalyzed C-H activation/functionalization, a modern synthetic strategy that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. While specific examples for 7-ethyl-dihydroindoles are not abundant, the principles of directed metalation could be applied, potentially using the adjacent nitrogen atom to direct a catalyst to the benzylic C-H bonds of the ethyl group.

Reactivity of the Dihydroindole Nitrogen Atom

The secondary amine nitrogen in the 2,3-dihydro-1H-indole core is a key site for derivatization, readily undergoing reactions typical of secondary amines.

The nitrogen atom of this compound can be readily alkylated or acylated. N-alkylation is typically achieved by treating the dihydroindole with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen and enhance its nucleophilicity.

N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base like triethylamine or pyridine (B92270) to neutralize the acid byproduct. These reactions are generally high-yielding and provide a straightforward method for introducing a wide range of substituents at the nitrogen atom. The synthesis of N-acylindoles is a common strategy in medicinal chemistry. nih.gov

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Substrate | Reagent | Base | Product |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | 5-bromo-7-ethyl-1-methyl-2,3-dihydro-1H-indole |

| This compound | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | 1-benzyl-5-bromo-7-ethyl-2,3-dihydro-1H-indole |

| This compound | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | 1-acetyl-5-bromo-7-ethyl-2,3-dihydro-1H-indole |

| This compound | Benzoyl Chloride (PhCOCl) | Pyridine | 1-benzoyl-5-bromo-7-ethyl-2,3-dihydro-1H-indole |

The dihydroindole nitrogen can also participate in cyclization reactions to form fused N-heterocyclic systems. For instance, reaction with bifunctional electrophiles can lead to the formation of annelated rings. An example would be the reaction with a 1,2-dihaloethane to form a fused piperazine (B1678402) ring system, or with a dialdehyde (B1249045) to form a fused diazepine (B8756704) ring after reductive amination. Such strategies are valuable for building complex polycyclic scaffolds. The synthesis of various N-heterocyclic compounds often involves multi-step reaction sequences, including domino and cycloaddition reactions. nih.gov

Electrophilic and Nucleophilic Reactions on the Dihydroindole Ring System

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The dihydro-amino group is a powerful activating group and is ortho-, para-directing. The ethyl group is also an activating, ortho-, para-directing group, while the bromine atom is a deactivating but ortho-, para-directing group. Considering the positions of these substituents, the most likely positions for electrophilic attack are C4 and C6. The steric hindrance from the adjacent ethyl group at C7 might disfavor substitution at C6, potentially making C4 the most reactive site for electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation.

Nucleophilic Aromatic Substitution: The bromine atom at the C5 position can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism. organic-chemistry.orgnih.gov This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule. However, under forcing conditions or with the use of specific catalysts (e.g., copper or palladium-based catalysts for Buchwald-Hartwig or Ullmann-type couplings), substitution of the bromine with various nucleophiles (e.g., amines, alcohols, thiols) could be achieved.

Table 3: Predicted Regioselectivity of Aromatic Substitution

| Reaction Type | Reagent | Predicted Major Product |

|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | 5-bromo-7-ethyl-4-nitro-2,3-dihydro-1H-indole |

| Electrophilic Bromination | Br₂, FeBr₃ | 4,5-dibromo-7-ethyl-2,3-dihydro-1H-indole |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-acetyl-5-bromo-7-ethyl-2,3-dihydro-1H-indole (on N) or 4-acetyl-5-bromo-7-ethyl-2,3-dihydro-1H-indole (on C4) |

| Nucleophilic Substitution (Buchwald-Hartwig) | Aniline, Pd catalyst, base | N-(7-ethyl-2,3-dihydro-1H-indol-5-yl)aniline |

Aromatic Substitution Patterns on the Benzene (B151609) Moiety

The benzene ring of 5-bromo-7-ethylindoline is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the three substituents already present on the ring: the secondary amino group of the indoline (B122111) ring, the ethyl group, and the bromine atom.

The amino group (at position 1, part of the heterocyclic ring) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The ethyl group at position 7 is a weakly activating group and also an ortho, para-director through an inductive effect. Conversely, the bromine atom at position 5 is a deactivating group due to its inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions through resonance.

The positions on the benzene ring available for substitution are C4 and C6. The directing effects of the existing substituents on these positions are summarized below:

| Substituent | Directing Effect on C4 | Directing Effect on C6 |

| Amino Group (at C1) | ortho | para |

| Ethyl Group (at C7) | meta | ortho |

| Bromo Group (at C5) | ortho | ortho |

Interactive Data Table: Predicted Aromatic Substitution Patterns

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ | 5,6-dibromo-7-ethyl-2,3-dihydro-1H-indole | The powerful activating effect of the amino group directs the incoming electrophile primarily to the C6 position (para to the nitrogen). |

| HNO₃ / H₂SO₄ | 5-bromo-7-ethyl-6-nitro-2,3-dihydro-1H-indole | Similar to bromination, the strong directing effect of the amino group favors substitution at the C6 position. |

| RCOCl / AlCl₃ | 6-acyl-5-bromo-7-ethyl-2,3-dihydro-1H-indole | Friedel-Crafts acylation is also expected to occur predominantly at the C6 position due to the strong activation from the amino group. |

The combined influence of these groups, particularly the strong activating and directing effect of the amino group, suggests that electrophilic substitution will preferentially occur at the C6 position, which is para to the nitrogen and ortho to the bromine and ethyl groups. Substitution at the C4 position is less likely due to steric hindrance from the adjacent ethyl group at C7 and the bromo group at C5.

Reactions at the Saturated Pyrroline (B1223166) Ring (e.g., C2 and C3 positions)

The saturated pyrroline ring of 5-bromo-7-ethylindoline offers different avenues for chemical modification compared to the aromatic moiety. The reactivity is centered around the nitrogen atom (N1) and the adjacent methylene (B1212753) groups at C2 and C3.

N-Functionalization: The secondary amine at the N1 position is nucleophilic and can readily undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides to introduce an alkyl group.

N-Acylation: Reaction with acyl chlorides or anhydrides to form an amide.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield a sulfonamide.

Oxidation: The indoline core can be oxidized to the corresponding indole (B1671886). This aromatization of the pyrroline ring is a common transformation and can be achieved using various oxidizing agents. For instance, treatment with reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to the formation of 5-bromo-7-ethyl-1H-indole. Further oxidation can also lead to the formation of oxindoles.

Reactions at C2 and C3: The C2 and C3 positions are saturated sp³-hybridized carbons and are generally less reactive towards electrophiles than the aromatic ring. However, functionalization can be achieved under specific conditions. For example, radical-mediated reactions could potentially introduce substituents at these positions. The reactivity of the C2-C3 bond is more pronounced in the corresponding indole, where it behaves as an electron-rich double bond. In the dihydroindole, these positions are more akin to a simple dialkyl-substituted amine.

Interactive Data Table: Reactivity of the Pyrroline Ring

| Reaction Type | Reagent/Conditions | Expected Product |

| N-Acetylation | Acetic anhydride (B1165640) or Acetyl chloride | 1-acetyl-5-bromo-7-ethyl-2,3-dihydro-1H-indole |

| N-Methylation | Methyl iodide | 5-bromo-7-ethyl-1-methyl-2,3-dihydro-1H-indole |

| Oxidation (Aromatization) | MnO₂ or DDQ | 5-bromo-7-ethyl-1H-indole |

Computational Chemistry Approaches to 5 Bromo 7 Ethyl 2,3 Dihydro 1h Indole and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure.

Density Functional Theory (DFT) has become a primary method for studying substituted indole (B1671886) derivatives due to its balance of accuracy and computational cost. researchgate.netacs.org DFT calculations are used to optimize the molecular geometry and to explore the electronic properties, stability, and chemical reactivity of these compounds. researchgate.netnih.gov

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For indole derivatives, studies show that the charge density for HOMO is often concentrated over the indole portion, while for LUMO, it is located on acceptor regions of the molecule, indicating potential for charge transfer. researchgate.net

DFT functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are commonly used to calculate these properties. acs.orgnih.gov These calculations can predict global reactivity parameters that provide further insight into the molecule's behavior. researchgate.net

| Indole Analogue | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Reference |

|---|---|---|---|---|---|

| (E)-5-bromo-3-(phenylimino)indolin-2-one | DFT/B3LYP | -6.2216 | -1.2449 | 4.9827 | researchgate.net |

| 1H-Indole-3-Carbaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.01 | -1.99 | 4.02 | nih.gov |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | DFT/B3LYP/6-311++G(d,p) | -7.44 | -1.25 | 6.19 | acs.org |

For situations requiring higher accuracy, ab initio methods, such as Møller–Plesset second-order perturbation theory (MP2), are employed. bohrium.com These methods are computationally more demanding than DFT but can provide more precise calculations of molecular properties, particularly for systems where electron correlation is critical. In studies of halogenated oxindoles, which are structurally related to bromo-dihydroindoles, MP2 theory has been used to investigate intermolecular interactions, such as those involving bromine atoms. bohrium.comresearchgate.net These high-level calculations are crucial for accurately determining interaction energies and understanding the nature of non-covalent bonds, which influence the crystal packing and physical properties of the molecule. bohrium.comresearchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. bohrium.comnih.gov For indole derivatives, MD simulations are particularly valuable for understanding how they interact with biological targets, such as enzymes. bohrium.comespublisher.com Simulations can reveal the stability of a ligand within a protein's binding pocket and identify key amino acids involved in the interaction. nih.gov

By running simulations of the molecule in a solvent (typically water), researchers can observe its conformational landscape—the different shapes the molecule can adopt and their relative stabilities. This is critical for drug design, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's active site. nih.gov Methods such as Molecular Mechanics Generalized-Born Surface Area (MM-GBSA) can be combined with MD simulations to calculate the binding free energy of a ligand to a receptor, providing a quantitative measure of binding affinity. nih.gov

Spectroscopic Property Prediction (e.g., simulated NMR, IR, UV-Vis spectra)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to confirm their identity and structure. Theoretical spectra for analogues of 5-bromo-7-ethyl-2,3-dihydro-1H-indole can be simulated and compared with experimental data.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These calculations can accurately predict the NMR spectra, aiding in the structural elucidation of newly synthesized compounds. researchgate.net

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By comparing the calculated vibrational modes with experimental FT-IR and FT-Raman spectra, a detailed assignment of the spectral bands can be achieved. acs.org Scaling factors are often applied to the calculated frequencies to correct for systematic errors and improve agreement with experimental results. acs.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net These calculations can determine the wavelengths of maximum absorbance (λmax) and help understand the electronic transitions occurring within the molecule. nih.gov The simulated spectra can be generated for the molecule in the gas phase or in various solvents to match experimental conditions. researchgate.net

| Compound | Solvent | λmax (Experimental, nm) | λmax (Calculated, nm) | Method | Reference |

|---|---|---|---|---|---|

| 5-bromo-2-hydroxy pyrimidine | DMSO | 303 | 301 | B3LYP/6-311++G(d,p) | researchgate.net |

| 5-bromo-2-ethoxyphenylboronic acid | Ethanol | 289, 241 | 285, 237 | TD-DFT | researchgate.net |

| 1H-Indole-3-Carbaldehyde | Methanol (B129727) | 297, 260, 244 | 295, 259, 242 | TD-DFT/B3LYP | nih.gov |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products.

For the synthesis of indole derivatives, DFT calculations have been used to study various reaction mechanisms, such as the Cu+-catalyzed cyclization of N-aryl-enaminones. Such studies can determine the role of catalysts, identify the rate-determining step by finding the transition state with the highest activation energy, and evaluate alternative reaction pathways. By comparing the calculated energy barriers, chemists can understand why a particular reaction proceeds through a specific mechanism and can use this knowledge to optimize reaction conditions.

Regioselectivity and Stereoselectivity Predictions in Synthetic Pathways

Many chemical reactions can yield multiple products (isomers). Computational methods are highly effective at predicting the regioselectivity and stereoselectivity of a reaction, which is crucial for designing efficient synthetic routes.

Regioselectivity: In reactions involving substituted indoles, such as electrophilic substitution or functionalization, the reaction can occur at different positions on the indole ring (e.g., C2, C3, C5, C6). DFT calculations can predict the most likely site of reaction by comparing the activation energies of the transition states leading to the different regioisomers. The pathway with the lower energy barrier will be favored, and its product will be the major one. This approach has been used to understand regiocontrol in reactions like the Heck reaction of indoles.

Stereoselectivity: When a reaction can form different stereoisomers (e.g., cis/trans or R/S), computational analysis can predict which isomer is more likely to be formed. By calculating the energies of the transition states leading to each stereoisomer, the preferred reaction pathway can be identified. For example, in the synthesis of 2,3-disubstituted dihydroindoles, computational models can determine whether the cis or trans product is thermodynamically or kinetically favored. nih.gov This predictive capability is essential for developing asymmetric syntheses to produce a single desired enantiomer of a chiral molecule. nih.gov

Molecular Modeling and Docking Studies (focused on chemical interaction methodologies)

Computational techniques, particularly molecular modeling and docking studies, are instrumental in elucidating the potential therapeutic applications of novel chemical entities. In the context of this compound and its analogues, these methods provide a lens through which to examine their interactions with biological targets at a molecular level. While specific research focusing exclusively on this compound is limited, the principles of these computational methods are broadly applicable and have been extensively used for similar indole-based structures.

Molecular modeling allows for the three-dimensional visualization and manipulation of molecular structures, enabling predictions of their physicochemical properties and conformational preferences. This is a critical first step before proceeding to more complex simulations like molecular docking. Docking studies, in turn, predict the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and the nature of the intermolecular interactions.

For analogues of this compound, such as various substituted indole derivatives, molecular docking has been employed to investigate their potential as inhibitors for a range of protein targets, including enzymes like cyclooxygenase (COX) and kinases. These studies typically involve preparing the 3D structure of the ligand and the target receptor, followed by a systematic search of the conformational space to identify the most stable binding poses. The scoring functions used in docking algorithms then estimate the binding free energy, which helps in ranking potential drug candidates.

Ligand-Target Interaction Analysis for Structural Design

A crucial outcome of molecular docking is the detailed analysis of ligand-target interactions. This analysis is fundamental for understanding the structural basis of a compound's activity and for guiding the rational design of more potent and selective derivatives. The interactions typically observed for indole-based ligands include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds.

For a molecule like this compound, the various structural motifs would be expected to participate in specific interactions:

The indole nitrogen can act as a hydrogen bond donor.

The aromatic ring system can engage in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target's binding pocket.

The bromo substituent at the 5-position is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein.

The ethyl group at the 7-position primarily contributes to hydrophobic interactions, fitting into lipophilic pockets within the active site.

By analyzing these interactions for a series of analogues, researchers can build a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. This model then serves as a template for designing new molecules with improved binding characteristics.

| Interaction Type | Potential Participating Group of this compound | Corresponding Amino Acid Residues in Target |

| Hydrogen Bonding | Indole NH | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Ethyl group, Aromatic ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Indole aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Bromo group | Carbonyl oxygens, Aspartate, Glutamate |

Structure-Based Design Principles for Derivative Synthesis

The insights gained from ligand-target interaction analysis directly inform the principles of structure-based drug design (SBDD). The goal of SBDD is to iteratively modify a lead compound to enhance its binding affinity and selectivity for a specific biological target.

Based on the hypothetical interaction profile of this compound, several SBDD strategies could be envisioned for the synthesis of its derivatives:

Modification of the Ethyl Group: The ethyl group at the 7-position could be extended or branched to probe the size and shape of the hydrophobic pocket it occupies. Replacing it with other lipophilic groups could also modulate the compound's solubility and pharmacokinetic properties.

Substitution on the Indole Nitrogen: The hydrogen on the indole nitrogen could be replaced with various substituents to explore additional interactions or to block metabolic pathways. For example, adding a group that can form a hydrogen bond with a nearby residue could increase binding affinity.

Varying the Halogen: The bromine atom at the 5-position could be replaced with other halogens (chlorine or iodine) to fine-tune the strength of the halogen bond and to alter the electronic properties of the aromatic ring.

Introduction of New Functional Groups: New functional groups could be introduced at other positions of the indole ring to create additional points of interaction with the target protein. For instance, adding a hydroxyl or carboxyl group could introduce new hydrogen bonding opportunities.

The process of SBDD is cyclical. Newly designed derivatives are synthesized and their biological activity is tested. The most promising compounds are then co-crystallized with the target protein or subjected to further molecular modeling and docking studies to validate the design principles and to guide the next round of optimizations. This iterative approach allows for the systematic improvement of a compound's pharmacological profile.

Research Applications and Utility of 5 Bromo 7 Ethyl 2,3 Dihydro 1h Indole As a Building Block

Role in the Synthesis of Complex Organic Molecules

The dihydroindole nucleus is a cornerstone in the architecture of many intricate molecular structures found in nature. The strategic placement of bromo and ethyl groups on this scaffold enhances its utility, providing chemists with a platform for divergent synthesis strategies.

The Aspidosperma family of alkaloids comprises over 150 monoterpenoid indole (B1671886) alkaloids known for their complex, polycyclic structures and significant biological activities. nih.govacs.org The dihydroindole core is a key structural feature of many of these natural products, including aspidospermidine (B1197254) and vincadifformine. nih.govnih.gov Synthetic strategies targeting these molecules often rely on the construction of a functionalized dihydroindole intermediate early in the synthetic sequence.

While specific syntheses commencing from 5-bromo-7-ethyl-2,3-dihydro-1H-indole are not extensively documented, its potential as a precursor is clear. The dihydroindole framework is assembled through various methods, including cascade reactions and reductive Fischer indolization processes. nih.gov A substituted precursor like this compound would allow for late-stage functionalization. The bromine atom can be used to form key carbon-carbon or carbon-heteroatom bonds necessary to build the intricate fused ring systems characteristic of these alkaloids. For instance, a Suzuki-Miyaura cross-coupling at the C-5 position could introduce a vinyl group, setting the stage for subsequent Diels-Alder or cascade reactions to construct the rest of the alkaloid framework. nih.govacs.org This approach offers a modular strategy for creating a library of complex alkaloid analogues for biological screening.

The reactivity of the this compound scaffold makes it an excellent starting point for the synthesis of novel heterocyclic systems. Heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. mdpi.comdergipark.org.tr The indole nucleus itself is a versatile component in cycloaddition reactions, and its dihydro derivative retains significant reactivity. documentsdelivered.com

The bromine atom at the C-5 position is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the fusion or attachment of other rings to the dihydroindole core. This allows for the construction of complex polycyclic and spirocyclic architectures. For example, spirooxindoles, which are structurally related to dihydroindoles, are a class of compounds with significant anti-cancer properties, and their synthesis often involves the elaboration of a core indole or oxindole (B195798) precursor. frontiersin.org The this compound building block could be transformed into a corresponding oxindole and then utilized in multi-component reactions to generate novel spiro-heterocyclic systems.

Applications in Medicinal Chemistry Research as a Scaffold

In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups are appended to create a library of compounds for biological testing. The this compound scaffold is well-suited for this purpose, offering a rigid core and multiple points for diversification.

Melatonin (B1676174) is a neurohormone that regulates circadian rhythms through its interaction with MT1 and MT2 receptors. mdpi.com The development of synthetic ligands for these receptors is a key strategy for treating sleep disorders and other neurological conditions. The 2,3-dihydroindole core is a promising scaffold for creating melatonin analogues because it can mimic the spatial arrangement of key pharmacophore groups in the natural hormone. mdpi.comnih.gov

Researchers have synthesized and evaluated various 2,3-dihydroindole derivatives for their binding affinity to melatonin receptors. mdpi.comnih.gov The presence of a halogen, such as bromine, on the aromatic ring can significantly influence receptor affinity and selectivity. For example, studies on related 5-bromo-2-oxoindoles have been conducted to explore their potential as melatonin receptor ligands. mdpi.com The this compound scaffold provides a template where the bromine atom can form halogen bonds or other favorable interactions within the receptor's binding pocket, while the ethyl group can probe hydrophobic regions to enhance binding affinity.

| Compound Class | Target Receptor | Rationale for Scaffold Use | Key Structural Feature |

|---|---|---|---|

| 2,3-Dihydroindole Derivatives | Melatonin Receptors (MT1/MT2) | Mimics the core structure of melatonin to achieve receptor binding. mdpi.comnih.gov | The dihydroindole core acts as a bioisostere of the indole ring of melatonin. |

| 5-Bromo-substituted Analogues | Melatonin Receptors (MT1/MT2) | The bromine atom can enhance binding affinity through specific interactions (e.g., halogen bonding) in the receptor pocket. | C-5 Bromine substitution. |

The this compound scaffold is also a valuable intermediate for synthesizing compounds aimed at specific biological targets implicated in disease.

GSK-3 Inhibitors: Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, bipolar disorder, and cancer. biorxiv.orgbiorxiv.org Consequently, GSK-3 has become an important therapeutic target. Several classes of GSK-3 inhibitors are based on indole-related structures, such as indirubins and maleimides. nih.govnih.gov Bromo-substituted oxindoles, such as 5-bromo-3-(3-pyridinylmethylidene)-2-oxindole, have been investigated as GSK-3 inhibitors. researchgate.net The bromo substituent can form crucial van der Waals interactions with residues like Leu132 in the ATP-binding pocket of the enzyme. nih.gov The this compound scaffold can be readily converted to such oxindoles, making it a key starting material for the development of novel GSK-3 inhibitors.

Anti-tumor Scaffolds: The indole nucleus is a privileged scaffold in the design of anti-cancer agents, found in both natural products like vincristine (B1662923) and synthetic drugs. nih.govmdpi.com Bromo-substituted indoles, in particular, have shown significant promise. For instance, 5-bromoindole (B119039) derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. nih.gov Furthermore, the spirooxindole framework, accessible from dihydroindole precursors, is found in natural products with potent anti-tumor properties and is a major focus of anti-cancer drug discovery. frontiersin.org

| Compound/Derivative | Biological Target | Reported Activity | Reference |

|---|---|---|---|

| 5-Bromoindole derivatives | EGFR Tyrosine Kinase | Inhibit proliferation of human cancer cell lines (HepG2, A549, MCF-7). | nih.gov |

| 5-Bromo-3-(pyridinylmethylidene)-2-oxindoles | GSK-3β | Act as inhibitors of the GSK-3β enzyme. | researchgate.net |

| Spirooxindole derivatives | Tubulin / MDM2 / Kinases | Exhibit potent anti-tumor properties against various cancer cell lines, including breast cancer. | frontiersin.orgmdpi.com |

| 6-Bromoindirubin-3-oxime (BIO) | GSK-3 | A widely used synthetic inhibitor of GSK-3. | nih.gov |

Catalytic and Material Science Applications

While the primary applications of this compound are in medicinal chemistry, the unique properties of the indoline (B122111) scaffold suggest potential utility in catalysis and material science. Indole derivatives are known to have applications in materials chemistry, and the dihydroindole core can be a precursor to conductive polymers or functional dyes. mdpi.com

In catalysis, indoline and indole frameworks can be incorporated into ligands for transition metal complexes. bohrium.comnih.gov For example, chiral indoline-based ligands have been used in asymmetric catalysis to synthesize enantiomerically enriched molecules. The this compound scaffold could be used to synthesize new chiral ligands where the electronic and steric properties are tuned by the bromo and ethyl groups. Furthermore, recent research has explored the use of photocatalysis for the dearomatization and functionalization of indoles, opening up new avenues for creating novel materials and building blocks. rsc.orgnih.gov The specific substitution pattern of this compound could influence its reactivity and properties in such photocatalytic systems. However, applications in these fields are still an emerging area of research and are not as well-documented as its role in medicinal chemistry.

Ligand Precursors in Transition Metal Catalysis (e.g., palladium-catalyzed reactions)

The functional group combination of a brominated aromatic ring and a secondary amine in this compound suggests its potential as a precursor for ligands in transition metal catalysis. The bromo substituent can participate in oxidative addition to a low-valent metal center, such as palladium(0), a critical step in many cross-coupling reactions. The nitrogen atom of the indoline ring could, in principle, serve as a coordinating atom for the metal center, forming a bidentate ligand that could influence the catalytic activity and selectivity of the metal complex.

However, a detailed search of scientific databases does not yield specific examples or in-depth studies where this compound has been explicitly synthesized and utilized as a ligand precursor in palladium-catalyzed reactions or other transition metal-catalyzed transformations. The general utility of bromo-anilines and related heterocyclic compounds in forming ligands for catalysis is well-established, but direct application of this specific indoline derivative is not documented in the available literature.

Components in Functional Materials Research (e.g., hydrogels, in terms of their chemical role)

The incorporation of specific chemical moieties into the polymer network of hydrogels can impart unique functional properties. In theory, this compound could be integrated into a hydrogel structure. The bromo- functionality could serve as a site for post-polymerization modification via cross-coupling reactions, allowing for the attachment of other functional molecules. The indoline core, being a hydrophobic unit, could influence the swelling behavior and mechanical properties of the hydrogel.

Despite these theoretical possibilities, there is no available research that describes the use of this compound as a component in the synthesis or functionalization of hydrogels or other functional materials. Research on functionalized hydrogels often involves a wide array of monomers and cross-linkers, but the specific contribution of this compound has not been reported.

Future Directions in Synthetic Methodology Utilizing this Compound

Given the reactive handles present in this compound, several future directions for its use in synthetic methodology can be envisioned. The presence of a bromine atom on the aromatic ring makes it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 5-position, leading to a diverse library of novel indoline derivatives.

Furthermore, the secondary amine of the indoline ring could be functionalized through N-alkylation, N-acylation, or N-arylation reactions. Derivatization at this position could be used to modulate the electronic properties of the molecule or to introduce further points of functionality for subsequent synthetic transformations.

While these synthetic pathways are well-established for related bromo- and indole-containing compounds, the development of specific methodologies that leverage the unique steric and electronic properties of the 7-ethyl substituent in this compound remains an unexplored area of research. Systematic studies would be required to determine the optimal reaction conditions and to explore the scope and limitations of these transformations for this particular substrate.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 5-bromo-7-ethyl-2,3-dihydro-1H-indole

The current body of scientific literature indicates that while the broader class of substituted indoles and dihydroindoles is of significant interest, specific research focusing on this compound is not extensively documented. The research landscape is characterized by a focus on the development of novel synthetic methodologies for creating diverse substituted indoline (B122111) scaffolds. These methods often aim to introduce functional groups at various positions on the dihydroindole ring system to explore their potential in medicinal chemistry and materials science.

Dihydroindoles, also known as indolines, are recognized as important structural motifs in a variety of biologically active compounds. Consequently, much of the research in this area is directed towards the synthesis of derivatives with potential therapeutic applications. nih.govnih.gov Methodologies such as intramolecular cycloadditions, visible light-driven annulations, and benzyne-mediated cyclizations have been developed to construct highly substituted indoline cores. chemrxiv.orgnih.gov However, the specific substitution pattern of a bromo group at the 5-position and an ethyl group at the 7-position within the 2,3-dihydro-1H-indole framework appears to be an underrepresented area in published studies.

Identification of Knowledge Gaps and Unexplored Synthetic Avenues

The primary knowledge gap concerning this compound is the lack of established and optimized synthetic routes specifically tailored to its production. While general methods for the synthesis of substituted indolines exist, the efficient and high-yield synthesis of this particular compound has not been a focal point. The presence of both a halogen (bromo) and an alkyl (ethyl) group on the benzene (B151609) ring of the indoline core presents both challenges and opportunities for synthetic chemists.

Unexplored synthetic avenues include the development of regioselective methods to introduce the bromo and ethyl groups onto a pre-formed dihydroindole scaffold or, conversely, the cyclization of a suitably substituted aniline (B41778) precursor. The reactivity of the bromo substituent, particularly its utility in cross-coupling reactions to introduce further diversity, remains largely uninvestigated for this specific molecule. Furthermore, there is a dearth of information on the physicochemical properties and potential biological activities of this compound, representing a significant gap in the understanding of its chemical character and potential applications.

Emerging Trends in Dihydroindole Chemistry Relevant to this Compound

Several emerging trends in the broader field of dihydroindole chemistry could be highly relevant to the study of this compound. One significant trend is the focus on sustainable and efficient synthetic methods, such as C-H activation, which allows for the direct functionalization of the indoline core without the need for pre-functionalized starting materials. numberanalytics.com Biocatalysis and flow chemistry are also gaining traction as environmentally friendly and scalable approaches to synthesize complex heterocyclic compounds. numberanalytics.com

Another prominent trend is the incorporation of specific functional groups to modulate the electronic and biological properties of the indoline scaffold. For instance, the introduction of trifluoromethyl groups has been a subject of recent interest due to their ability to enhance metabolic stability and binding affinity in drug candidates. bohrium.com The application of modern catalytic systems, including photoredox catalysis, is enabling the construction of intricate molecular architectures under mild reaction conditions. chemrxiv.org These trends suggest a move towards more precise and versatile methods for the synthesis and derivatization of dihydroindoles.

Proposed Avenues for Advanced Research on this compound and its Derivatization

Future research on this compound should initially focus on establishing a robust and scalable synthetic route to this compound. Following this, a number of advanced research avenues can be pursued:

Derivatization via Cross-Coupling Reactions: The bromo group at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, leading to a library of novel derivatives.

Functionalization of the Indoline Nitrogen: The secondary amine of the dihydroindole ring can be readily functionalized through N-alkylation, N-acylation, or N-arylation to further expand the chemical space around this scaffold.

Investigation of Biological Activity: Given that many substituted indoline derivatives exhibit interesting pharmacological properties, the synthesized derivatives of this compound should be screened for a range of biological activities. Areas of interest could include anticancer, antimicrobial, and neuroprotective properties, which are common targets for indole-based compounds. nih.govnih.govnih.gov

Application of Modern Synthetic Methodologies: Advanced synthetic techniques such as C-H functionalization could be explored to introduce substituents at other positions of the indoline ring, providing access to isomers and analogues with unique substitution patterns.

Physicochemical Property Profiling: A systematic study of the physicochemical properties of this compound and its derivatives, including solubility, lipophilicity, and electronic properties, would provide valuable data for potential applications in medicinal chemistry and materials science.

By pursuing these research directions, the scientific community can fill the existing knowledge gaps and unlock the potential of this compound as a valuable building block for the development of new functional molecules.

Q & A

Basic: What are the typical synthetic routes for preparing 5-bromo-7-ethyl-2,3-dihydro-1H-indole derivatives?

Answer:

A common method involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce functional groups. For example, 5-bromo-indole derivatives are synthesized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with terminal alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in PEG-400/DMF (2:1) solvent with CuI catalysis. The reaction proceeds for 12 hours, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane), yielding ~50% product . Alternative routes include alkylation using NaH and propargyl bromides in anhydrous DMSO, achieving near-quantitative yields under optimized conditions .

Basic: How are indole derivatives purified post-synthesis, and what analytical techniques validate their structures?

Answer:

Purification typically employs flash column chromatography with solvent gradients (e.g., 70:30 ethyl acetate/hexane) or aqueous precipitation . Structural validation requires:

- ¹H/¹³C NMR : Chemical shifts (e.g., δ 7.23 ppm for aromatic protons, δ 146.0 ppm for triazole carbons) confirm regiochemistry .

- HRMS : Accurate mass measurements (e.g., [M+H]+ 427.0757) verify molecular formulae .

- TLC : Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .

Advanced: How can researchers optimize low yields in Cu-catalyzed coupling reactions for indole derivatives?

Answer: Low yields (e.g., 25% in triazole formation ) may arise from:

- Catalyst loading : Increasing CuI concentration (e.g., 1.0 g vs. 0.5 g) enhances reaction efficiency .

- Solvent choice : PEG-400 improves solubility of hydrophobic intermediates compared to pure DMF .

- Reaction time : Extending beyond 12 hours may reduce byproducts from alkyne homocoupling.

- Temperature : Controlled heating (e.g., 60°C) can accelerate kinetics without degrading sensitive groups .

Advanced: How should researchers resolve discrepancies in NMR data for structurally similar indole analogs?

Answer: Conflicting NMR signals (e.g., aromatic proton splitting patterns) can be addressed by:

- Solvent standardization : Use CDCl3 for consistency with literature (e.g., δ 7.23 ppm for triazole protons ).

- 2D NMR : HSQC and HMBC correlations differentiate overlapping signals in dihydroindole scaffolds.

- Impurity analysis : HRMS identifies byproducts (e.g., unreacted azides or dimerized alkynes) .

Basic: What safety protocols are critical when handling reagents like NaH or propargyl bromides?

Answer:

- NaH : Handle under inert atmosphere (N₂/Ar) to prevent violent reactions with moisture .

- Propargyl bromides : Use fume hoods and PPE (gloves, goggles) due to lachrymatory effects .

- Waste disposal : Quench reactive residues (e.g., NaH with isopropanol) before aqueous neutralization .

Advanced: How can researchers design 5-bromo-7-ethylindole analogs for bioactivity studies?

Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to modulate redox properties .

- Heterocycle fusion : Attach triazoles or imidazoles (e.g., via CuAAC) to enhance binding affinity .

- Scaffold diversification : Replace the ethyl group with bulkier alkyl chains to study steric effects on target interactions .

Advanced: What strategies mitigate byproduct formation in N-alkylation of indole cores?

Answer:

- Base selection : Use KOtBu instead of NaH for milder conditions, reducing overalkylation .

- Solvent polarity : Anhydrous THF minimizes hydrolysis of electrophiles (e.g., methyl iodide) .

- Monitoring : TLC (petroleum ether/DCM 9:1) tracks reaction progress and detects early byproducts .

Basic: How do researchers ensure reproducibility in indole derivative synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products